Erythro vs Threo Monolayer Stability
At the air–water interface on ultrapure water, racemic methyl erythro-9,10-dihydroxyoctadecanoate forms a stable liquid-condensed (LC) monolayer in which the vicinal hydroxyl groups act as a spanning moiety, forming intermolecular hydrogen bonds that stabilize the condensed phase. In direct contrast, racemic methyl threo-9,10-dihydroxyoctadecanoate—with hydroxyl groups positioned identically at C-9 and C-10 but in the threo configuration—yields a metastable condensed monolayer; the OH groups act as a disturbing moiety that weakens hydrophobic chain–chain interactions, and the film preferentially reorganizes into more stable multilayered structures rather than maintaining a true monolayer [1]. The enthalpy ΔH of the liquid-expanded (LE) to liquid-condensed (LC) phase transition was calculated from π–A isotherms measured across 275–313 K using the Clausius–Clapeyron equation; erythro-DHO exhibits a thermodynamically distinct, stable condensed phase, while threo-DHO with mid-chain hydroxyls shows ΔH values indicative of metastable condensation [1]. Brewster angle microscopy further reveals that the two enantiomers of methyl erythro-9,10-dihydroxyoctadecanoate form chiral feather-like domains curved clockwise or counterclockwise, a morphological feature entirely absent in the threo isomer [2].
| Evidence Dimension | Monolayer condensed-phase stability at air–water interface |
|---|---|
| Target Compound Data | Methyl erythro-9,10-dihydroxyoctadecanoate: stable condensed monolayer; OH groups act as spanning moiety via H-bonds; enantiomers form chiral feather-like domains |
| Comparator Or Baseline | Methyl threo-9,10-dihydroxyoctadecanoate: metastable condensed monolayer; OH groups act as disturbing moiety; film prefers multilayered 3D aggregates; no chiral feather domains |
| Quantified Difference | Erythro = stable condensed phase (thermodynamically favored monolayer); Threo = metastable (spontaneous transition to multilayers). ΔH(LE→LC) values differ qualitatively and quantitatively between erythro and threo configurations across 275–313 K |
| Conditions | Langmuir trough; air–water interface on ultrapure water subphase; π–A isotherms at 275–313 K; Brewster angle microscopy (BAM); compression velocity 5.8 cm²/min |
Why This Matters
For any application requiring stable, reproducible Langmuir-Blodgett monolayers—surface coatings, biosensors, biomimetic membranes—only the erythro isomer yields a processable film; procurement of stereochemically undefined CAS 1115-01-1 risks receiving a threo-containing mixture that fails to form stable monolayers.
- [1] Fix, M.; Sieber, M.; Overs, M.; Schäfer, H.J.; Galla, H. Temperature-dependent phase behaviour of dihydroxy octadecanoic acid methyl esters: Influence of stereochemistry and position of the second polar moiety. Phys. Chem. Chem. Phys., 2000, 2, 4515–4520. DOI: 10.1039/B003996I View Source
- [2] Jacobi, S.; Chi, L.F.; Plate, M.; Overs, M.; Schäfer, H.J.; Fuchs, H. Monolayer studies of methyl vic-dihydroxyoctadecanoates. Thin Solid Films, 1998, 327–329, 180–184. DOI: 10.1016/S0040-6090(98)00624-5 View Source
